N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the oxalamide backbone: This can be achieved through the reaction of oxalyl chloride with appropriate amines under controlled conditions.
Introduction of the 2-chlorobenzyl group: This step involves the reaction of the oxalamide intermediate with 2-chlorobenzyl chloride in the presence of a base such as triethylamine.
Addition of the 3-methoxyphenyl group: This is typically done through a nucleophilic substitution reaction, where the 3-methoxyphenyl group is introduced using a suitable reagent.
Morpholinoethyl substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-N-[2-(cyclohexylamino)-1-(3-methoxyphenyl)-2-oxoethyl]-2-furamide
- N-(2-chlorobenzyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Uniqueness
N1-(2-chlorobenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c1-29-18-7-4-6-16(13-18)20(26-9-11-30-12-10-26)15-25-22(28)21(27)24-14-17-5-2-3-8-19(17)23/h2-8,13,20H,9-12,14-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMPPZLTADINJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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